![molecular formula C15H17ClN4O2 B2609640 N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide CAS No. 2411269-52-6](/img/structure/B2609640.png)
N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide inhibits the activity of Aurora A kinase by binding to the ATP-binding pocket of the enzyme. This results in a conformational change that prevents the enzyme from phosphorylating its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. Aurora A kinase is overexpressed in many types of cancer and is involved in various cellular processes, including mitosis, cytokinesis, and spindle assembly. Inhibition of Aurora A kinase has been shown to be a promising target for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on Aurora A kinase activity in vitro and in vivo. In preclinical studies, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to using this compound in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide research. One area of focus is the development of more potent and selective Aurora A kinase inhibitors. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is ongoing research into the use of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Finally, there is interest in exploring the use of this compound in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide involves several steps, including the reaction of 2-chloropropanoyl chloride with 4-(5-amino-3-methylpyrazol-1-yl)phenylamine to form N-(4-(5-amino-3-methylpyrazol-1-yl)phenyl)-2-chloropropanamide. This intermediate is then acetylated using acetic anhydride to produce the final product, this compound. The synthesis method has been optimized over the years to increase yield and purity of the final product.
Applications De Recherche Scientifique
N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the Aurora A kinase, which is overexpressed in many types of cancer. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells. This compound has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various cancer types, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-[4-(5-acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-9-8-14(17-11(3)21)20(19-9)13-6-4-12(5-7-13)18-15(22)10(2)16/h4-8,10H,1-3H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSMGXXFAZJDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2609557.png)
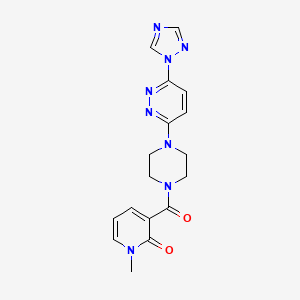
![2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2609560.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2609564.png)
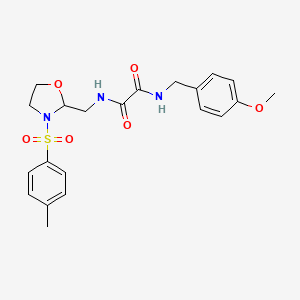

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2609569.png)

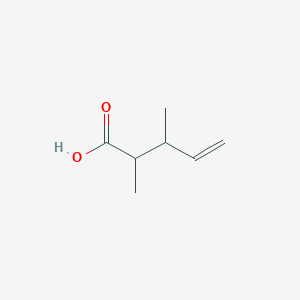
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2609573.png)
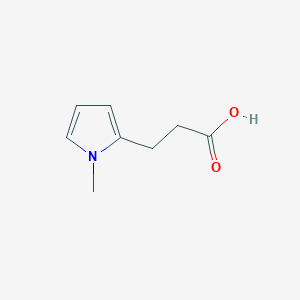
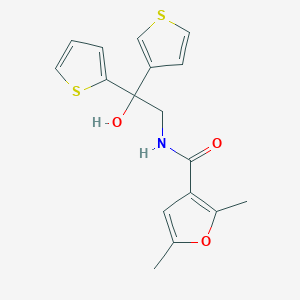
![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609578.png)
![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2609579.png)
